cis-Hinokiresinol

Description

Properties

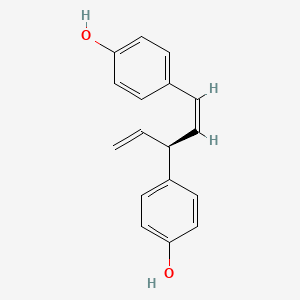

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

4-[(1Z,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol |

InChI |

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3-/t14-/m0/s1 |

InChI Key |

VEAUNWQYYMXIRB-XSHSDMCLSA-N |

SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Isomeric SMILES |

C=C[C@@H](/C=C\C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Canonical SMILES |

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Synonyms |

4,4'-(3-ethenyl-1-propene-1,3-diyl)-bisphenol cis-hinokiresinol nyasol |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Isolation

Cis-Hinokiresinol, also known as (+)-nyasol, is primarily isolated from the aquatic plant Trapa pseudoincisa Nakai. Its structure has been characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) . The compound exhibits a unique configuration that influences its biological activity.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro studies have shown it to scavenge free radicals effectively. The IC50 values for its scavenging activities on ABTS cation and superoxide anion radicals were reported as 45.6 µM and 40.5 µM, respectively . Additionally, it has been shown to inhibit lipid peroxidation and protect against oxidative stress.

Estrogenic Activity

This compound exhibits notable estrogen-like activity, binding to estrogen receptors with a potency greater than that of genistein. Specifically, the (3S)-cis-hinokiresinol variant displayed the highest binding affinity among tested compounds . This property suggests potential applications in hormone replacement therapies and treatments for estrogen-related conditions.

- Proliferative Effects : Studies indicate that this compound stimulates the proliferation of estrogen-dependent T47D breast cancer cells, with effects blocked by estrogen antagonists, confirming its role as an estrogen agonist .

Antimicrobial Activity

This compound has been identified as an effective antimicrobial agent. It possesses antifungal properties that act as phytoalexins in plants, produced in response to environmental stresses . Its ability to inhibit the growth of pathogens could make it valuable in agricultural applications.

Cardiovascular Health

Research indicates that this compound may contribute to cardiovascular health through its antiatherogenic properties. It inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) and cholesterol acyltransferases (hACAT1 and hACAT2), which are involved in lipid metabolism and atherosclerosis . The IC50 values for these inhibitory effects were found to be 284.7 µM and 280.6 µM respectively.

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-Hinokiresinol

- Structural differences : Geometric isomer with trans (E) double-bond configuration and (3S)-stereochemistry .

- Bioactivity: Lower estrogen receptor binding affinity (IC50 = ~600 nM) compared to cis-Hinokiresinol . Weaker antioxidant activity (e.g., IC50 for LDL oxidation inhibition >100 μM) . Reduced anti-inflammatory and anti-ischemic efficacy in neuronal models .

Agatharesinol and Sugiresinol

- Structural features: Norlignans with additional hydroxyl or methyl groups on the aromatic rings .

- Bioactivity: Agatharesinol lacks significant estrogenic activity but shows moderate anti-fungal properties. Sugiresinol exhibits weaker antioxidant effects (IC50 >100 μM for ROS scavenging) compared to this compound .

Genistein

- Structural features: Isoflavone phytoestrogen with a planar structure lacking the norlignan backbone.

- Bioactivity: Comparable estrogen receptor binding (IC50 = ~500 nM) but 10-fold weaker than this compound . No significant inhibition of LDL oxidation or Lp-PLA2 .

Coumestrol

- Similarity: Phytoestrogen with non-steroidal structure.

- Contrast: Higher ERβ selectivity (30-fold vs. ERα) compared to this compound’s balanced ERα/β affinity . Limited anti-inflammatory activity .

Mangiferin

- Similarity : Antioxidant and anti-inflammatory compound from Anemarrhena asphodeloides.

- Contrast: Mechanism: Scavenges ROS via glycosylated xanthone structure, unlike this compound’s direct radical quenching . No reported estrogenic effects .

Comparative Bioactivity Table

Key Research Findings

Stereochemistry Dictates Activity: The cis configuration and (3S)-enantiomer of hinokiresinol are critical for high estrogen receptor binding and anti-inflammatory effects, resolving decades of conflicting structural assignments .

Multi-Target Mechanism: this compound’s antiatherogenic activity involves dual inhibition of LDL oxidation and cholesterol esterification (via hACAT1/2), a unique combination absent in analogs like trans-hinokiresinol .

Therapeutic Potential: Demonstrated efficacy in cerebral ischemia models via stereospecific antioxidant and anti-inflammatory pathways, outperforming trans-hinokiresinol .

Q & A

Q. What spectroscopic techniques are standard for characterizing the stereochemistry of cis-Hinokiresinol?

this compound's stereochemistry is typically analyzed using circular dichroism (CD) spectroscopy to distinguish enantiomers, as demonstrated by the mirror-image CD spectra of its (1)- and (2)-cis forms . Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are also critical for confirming structural identity and purity, with protocols requiring detailed documentation for reproducibility .

Q. What biological activities are commonly associated with this compound in pharmacological studies?

Key activities include estrogenic and antioxidant properties. Competitive binding assays using bovine uterine cytosol receptors show this compound's affinity for estrogen receptors (IC50 = 60 nM for (3S)-cis), surpassing genistein in potency . Antioxidant effects, such as antiatherogenic activity, are validated via in vitro assays like DPPH radical scavenging .

Q. How is this compound typically isolated or synthesized for research use?

Isolation from natural sources (e.g., Trapa pseudoincisa) involves solvent extraction followed by chromatographic purification (e.g., silica gel chromatography). Synthetic routes require enantioselective methods, with characterization data (e.g., NMR, melting points) rigorously reported in primary literature .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values or activity profiles may arise from variations in assay conditions (e.g., receptor source, tracer concentration) or compound purity. To address this:

- Replicate experiments under standardized protocols .

- Use orthogonal assays (e.g., cell-based reporter assays vs. competitive binding) to cross-validate results .

- Perform meta-analyses of published data to identify confounding variables .

Q. What methodological considerations are critical for studying the estrogenic mechanism of this compound?

- Dose-response experiments : Establish IC50/EC50 values using semi-logarithmic plots of bound radioactivity vs. concentration .

- Receptor specificity : Compare binding affinities across estrogen receptor subtypes (ERα/ERβ) via competitive assays with selective antagonists.

- Structural analogs : Test trans-hinokiresinol and synthetic derivatives to isolate stereochemical effects on activity .

Q. How should researchers approach stereochemical analysis to avoid mischaracterization of this compound?

- Combine CD spectroscopy with X-ray crystallography or computational modeling (e.g., DFT calculations) to confirm absolute configuration .

- Validate purity (>95%) via HPLC and mass spectrometry to exclude trans-isomer contamination .

- Reference synthetic enantiomers as controls in bioactivity assays .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

- Document all synthetic steps (e.g., reaction temperature, solvent ratios) in the main manuscript or supplementary materials .

- Provide raw spectroscopic data (e.g., NMR peaks, CD spectra) for peer validation .

- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine synthesis objectives and avoid redundancy .

Q. How can comparative studies with structural analogs enhance understanding of this compound's bioactivity?

- Design analogs with modifications to the resorcinol or diaryl ether moieties to assess structure-activity relationships (SAR).

- Use PICO frameworks (Population: receptor models; Intervention: analog testing; Comparison: native compound; Outcome: binding affinity) to structure hypotheses .

- Apply multivariate statistical analysis to correlate structural features with activity data .

Methodological Resources

- Data Analysis : Include uncertainties in IC50 calculations and use software (e.g., GraphPad Prism) for curve fitting .

- Literature Review : Prioritize primary studies over reviews, and use tools like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to filter relevant papers .

- Ethical Reporting : Disclose conflicts of interest and adhere to GDPR standards when handling biochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.